molecular formula C17H20N2O2 B5544438 2-(3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide

2-(3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide

Cat. No. B5544438
M. Wt: 284.35 g/mol
InChI Key: JTAQXRNAMXJVOK-UHFFFAOYSA-N
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Description

The compound 2-(3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide is a chemical entity with potential interest in various fields of chemistry and biochemistry. While specific studies directly related to this compound are limited, related compounds have been synthesized and studied for their chemical and physical properties, and potential biological activities.

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including bromine as a cyclic reagent or other catalyzed processes, leading to various organic compounds with potential herbicidal activities and other applications (Liu et al., 2008).

Molecular Structure Analysis

Molecular structure analysis, such as crystallography, reveals the geometric and electronic structures of related compounds, impacting their chemical reactivity and interaction with biological targets. For instance, compounds with similar frameworks have been crystallized and analyzed to understand their spatial arrangement and molecular interactions (Huang Ming-zhi et al., 2005).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, reflecting their reactivity and potential for different chemical modifications. Studies often focus on the synthesis and reactivity, examining how different substitutions affect their chemical properties and potential as antioxidants or other functional materials (M. Wijtmans et al., 2004).

Scientific Research Applications

Crystal Structure and Herbicidal Activity

The research on compounds structurally related to 2-(3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide has shown promising herbicidal activity. For instance, a study on a similar compound, N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, highlighted its effective herbicidal properties. The study involved the synthesis of the compound and an analysis of its crystal structure, indicating a potential for agricultural applications in weed management (Liu et al., 2008).

Spectroscopic and Docking Studies for Biological Activity

Another significant area of research involves the detailed spectroscopic analysis and docking studies of similar compounds. A comprehensive study conducted on 2,2-dimethyl-N-(2-pyridinyl)propanamide explored its structural, electrical, chemical, and biological activities through various techniques like FT-IR, FT-Raman, NMR, and molecular docking studies. This research suggested the compound's role in binding proteins to exhibit Glutathione thiolesterase inhibition, showcasing its potential in biomedical applications (S. Aayisha et al., 2019).

Luminescent Properties in Coordination Polymers

Research on compounds with structural similarities also extends to the field of materials science, particularly in the development of coordination polymers with novel luminescent properties. A study on thiocyanate-bridging mercury(II) coordination polymers, using ligands related to 2-(3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide, revealed unique structures and luminescent properties. These findings contribute to the advancement of materials with potential applications in sensing, lighting, and display technologies (F. Jin et al., 2013).

Synthesis and Evaluation of Analogues for Herbicidal Activity

The synthesis and evaluation of novel analogues containing pyrimidine and 1,3,4-thiadiazole rings, designed from the base structure similar to 2-(3,5-dimethylphenoxy)-N-(3-pyridinylmethyl)propanamide, have also been explored. These compounds demonstrated moderate to good selective herbicidal activity, indicating their potential in developing new herbicides (Man‐Yun Liu & De-Qing Shi, 2014).

properties

IUPAC Name

2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-7-13(2)9-16(8-12)21-14(3)17(20)19-11-15-5-4-6-18-10-15/h4-10,14H,11H2,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTAQXRNAMXJVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC(C)C(=O)NCC2=CN=CC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3,5-dimethylphenoxy)-N-(pyridin-3-ylmethyl)propanamide

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